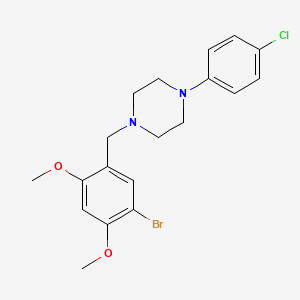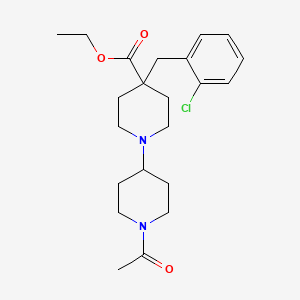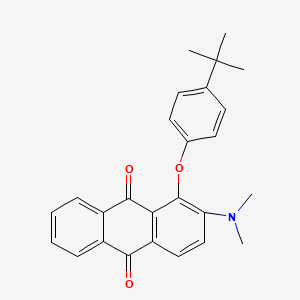
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide, also known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine family. DOC is a potent hallucinogen that has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide involves the activation of the serotonin 2A receptor, which leads to changes in the activity of certain brain regions that are involved in perception, mood, and cognition. This results in altered sensory perception, changes in thought processes, and altered emotional states.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has been shown to cause changes in brain activity that are similar to those seen in other psychedelic drugs. These changes include increased activity in the visual cortex, decreased activity in the default mode network, and increased connectivity between different brain regions. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide in scientific research is its potency, which allows for the study of the effects of psychedelic drugs at lower doses. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide is its long duration of action, which can make it difficult to conduct studies that require participants to remain in the laboratory for extended periods of time.
Future Directions
Future research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide could focus on its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Additionally, research could be conducted to better understand the long-term effects of psychedelic drugs on the brain and how these effects may differ between individuals. Finally, research could be conducted to develop new psychedelic drugs that have fewer side effects and are more effective at treating certain conditions.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2,5-dimethoxyphenylacetone with 2-chlorobenzonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then chlorinated using thionyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been shown to activate the serotonin 2A receptor, which is believed to be responsible for the psychedelic effects of drugs such as LSD and psilocybin.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-9-13(15(22-2)8-12(14)18)19-16(20)7-10-5-3-4-6-11(10)17/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXRIILFHFBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)


![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
